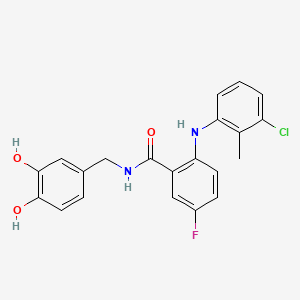
2-Chloro-5-fluoropyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoropyrimidine-4-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidine ring, along with a carboxamide group. It is widely used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoropyrimidine-4-carboxamide typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position. The carboxamide group can be introduced through subsequent reactions involving amide formation.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Amidation Reactions: The carboxamide group can be modified through amidation reactions with different amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
- Substituted pyrimidines with different functional groups replacing the chlorine atom.
- Oxidized or reduced derivatives of the original compound.
- Amide derivatives formed through amidation reactions.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-Chloro-5-fluoropyrimidine: Lacks the carboxamide group but shares similar substitution patterns.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom on the pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, leading to different reactivity and applications.
Uniqueness: 2-Chloro-5-fluoropyrimidine-4-carboxamide is unique due to the presence of both chlorine and fluorine atoms along with a carboxamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C5H3ClFN3O |
|---|---|
Peso molecular |
175.55 g/mol |
Nombre IUPAC |
2-chloro-5-fluoropyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H3ClFN3O/c6-5-9-1-2(7)3(10-5)4(8)11/h1H,(H2,8,11) |
Clave InChI |
LUUPAQZAQZXSNG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)


![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)




